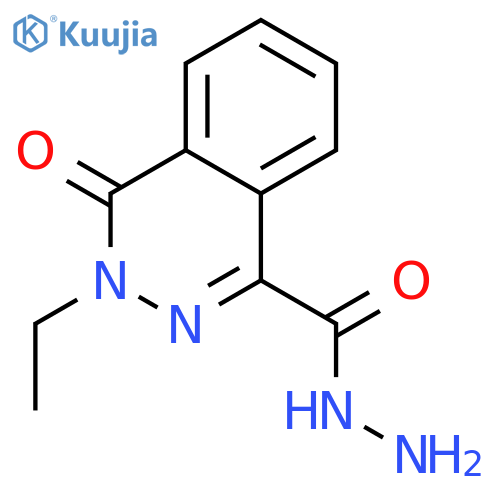

Cas no 565192-00-9 (3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide)

3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide 化学的及び物理的性質

名前と識別子

-

- 1-Phthalazinecarboxylicacid,3-ethyl-3,4-dihydro-4-oxo-,hydrazide(9CI)

- 3-Ethyl-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide

- 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid hydrazide

- 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide

- AKOS027409815

- J-512426

- 565192-00-9

- SR-01000039518-1

- G32404

- Z56886583

- EN300-04894

- SR-01000039518

- CS-0219771

- 3-ethyl-4-oxophthalazine-1-carbohydrazide

-

- MDL: MFCD03964702

- インチ: InChI=1S/C11H12N4O2/c1-2-15-11(17)8-6-4-3-5-7(8)9(14-15)10(16)13-12/h3-6H,2,12H2,1H3,(H,13,16)

- InChIKey: SMNBYAWGLAGBJB-UHFFFAOYSA-N

- SMILES: CCN1N=C(C(=O)NN)C2=CC=CC=C2C1=O

計算された属性

- 精确分子量: 232.096

- 同位素质量: 232.096

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 6

- 重原子数量: 17

- 回転可能化学結合数: 3

- 複雑さ: 367

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.8A^2

- XLogP3: 0.2

3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM325899-1g |

3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide |

565192-00-9 | 95%+ | 1g |

$186 | 2021-08-18 | |

| Chemenu | CM325899-5g |

3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide |

565192-00-9 | 95%+ | 5g |

$569 | 2021-08-18 | |

| TRC | B442268-50mg |

3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide |

565192-00-9 | 50mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B442268-100mg |

3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide |

565192-00-9 | 100mg |

$ 95.00 | 2022-06-07 | ||

| Enamine | EN300-04894-0.25g |

3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide |

565192-00-9 | 95% | 0.25g |

$88.0 | 2023-10-28 | |

| Aaron | AR00EDCK-50mg |

1-Phthalazinecarboxylicacid,3-ethyl-3,4-dihydro-4-oxo-,hydrazide(9CI) |

565192-00-9 | 95% | 50mg |

$79.00 | 2025-01-24 | |

| Aaron | AR00EDCK-250mg |

1-Phthalazinecarboxylicacid,3-ethyl-3,4-dihydro-4-oxo-,hydrazide(9CI) |

565192-00-9 | 95% | 250mg |

$146.00 | 2025-01-24 | |

| Enamine | EN300-04894-2.5g |

3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide |

565192-00-9 | 95% | 2.5g |

$474.0 | 2023-10-28 | |

| Enamine | EN300-04894-0.05g |

3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide |

565192-00-9 | 95% | 0.05g |

$39.0 | 2023-10-28 | |

| Enamine | EN300-04894-5g |

3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide |

565192-00-9 | 95% | 5g |

$701.0 | 2023-10-28 |

3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide 関連文献

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazideに関する追加情報

3-Ethyl-4-Oxo-3,4-Dihydrophthalazine-1-Carbohydrazide: A Comprehensive Overview

3-Ethyl-4-Oxo-3,4-Dihydrophthalazine-1-Carbohydrazide, identified by the CAS Registry Number 565192-00-9, is a complex organic compound with a unique structure that has garnered attention in various scientific domains. This compound belongs to the class of phthalazines, which are heterocyclic aromatic compounds with two nitrogen atoms in their structure. The presence of the ethyl group and the carbohydrazide moiety introduces distinctive chemical properties that make it a subject of interest in both academic and industrial research.

The molecular structure of 3-Ethyl-4-Oxo-3,4-Dihydrophthalazine-1-Carbohydrazide comprises a phthalazine ring system with an ethyl substituent at position 3 and a carbohydrazide group at position 1. The phthalazine ring is partially saturated due to the presence of a double bond between positions 3 and 4, creating a dihydrophthalazine framework. The oxo group at position 4 further enhances the compound's reactivity and functional versatility. This combination of structural features makes it a valuable component in various chemical reactions and applications.

Recent studies have highlighted the potential of 3-Ethyl-4-Oxo-3,4-Dihydrophthalazine-1-Carbohydrazide in the field of medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. The compound's ability to undergo various condensation reactions has been leveraged to develop novel drug candidates that target specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its utility in synthesizing heterocyclic compounds with promising anti-cancer activity.

In addition to its medicinal applications, 3-Ethyl-4-Oxo-3,4-Dihydrophthalazine-1-Carbohydrazide has found relevance in materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. Recent advancements in this area have focused on modifying the compound's structure to enhance its charge transport properties, which could pave the way for more efficient solar cells and light-emitting diodes (LEDs). Collaborative efforts between chemists and materials scientists have yielded promising results, with several patents pending on related technologies.

The synthesis of 3-Ethyl-4-Oxo-3,4-Dihydrophthalazine-1-Carbohydrazide involves a multi-step process that typically begins with the preparation of phthalazine derivatives. The introduction of the ethyl group and the carbohydrazide moiety requires precise control over reaction conditions to ensure high yields and purity. Recent optimizations in synthetic protocols have significantly improved the efficiency of this process, making it more accessible for large-scale production.

Beyond its direct applications, this compound serves as a valuable model for studying heterocyclic chemistry and reaction mechanisms. Its reactivity under different conditions provides insights into the behavior of similar compounds, contributing to the broader understanding of organic chemistry principles. Educational institutions and research laboratories worldwide utilize it as a teaching tool and research subject, fostering innovation in chemical education and discovery.

In conclusion, 3-Ethyl-4-Oxo-3,4-Dihydrophthalazine-1-Carbohydrazide, CAS No: 565192-00-9, stands as a testament to the intricate possibilities offered by heterocyclic compounds. Its diverse applications across medicine, materials science, and chemical synthesis underscore its importance in contemporary research. As scientific advancements continue to unfold, this compound is expected to play an even more pivotal role in driving innovation across multiple disciplines.

565192-00-9 (3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide) Related Products

- 2172511-39-4(4-bromo-3-(sulfanylmethyl)phenol)

- 1456695-29-6(Ethyl 3-formylcyclobutane-1-carboxylate)

- 27385-45-1(1,3-Cyclohexanedione mono(phenylhydrazone))

- 1203415-63-7(1-(3-phenylpropyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea)

- 2648928-90-7((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methoxy-4-oxobutanoic acid)

- 572911-11-6(1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI))

- 1172055-94-5(1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)methylurea)

- 2229475-78-7(2-2-(difluoromethoxy)-3-methylphenyloxirane)

- 2633-57-0(Benzene,(tri-2-propen-1-ylsilyl)-)

- 10270-79-8(Methyl (2s)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochlo Ride)